3-(difluoromethoxy)-N-(2-methylpropyl)aniline

Overview

Description

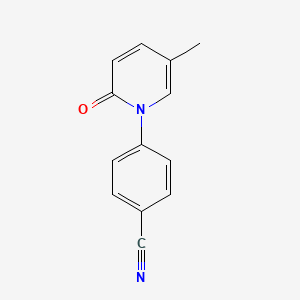

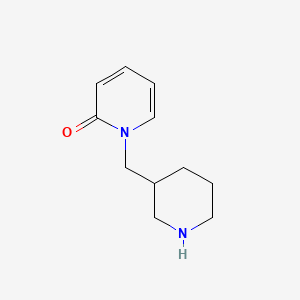

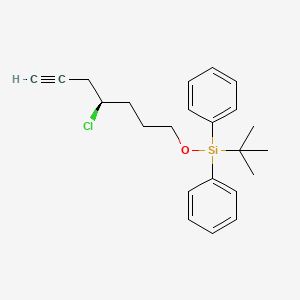

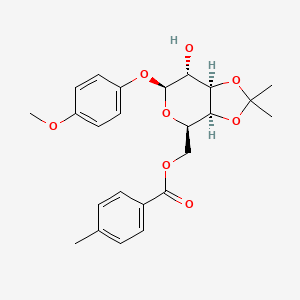

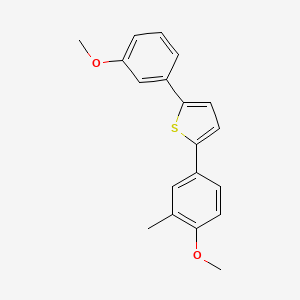

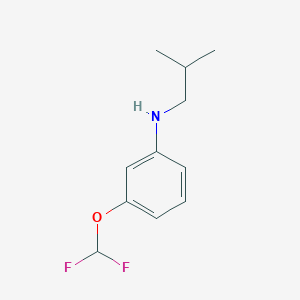

“3-(difluoromethoxy)-N-(2-methylpropyl)aniline” is an organic compound that contains an aniline group, which is an amino group (-NH2) attached to a phenyl group (a benzene ring). It also contains a difluoromethoxy group (-OCHF2) and a 2-methylpropyl group (isobutyl group), both attached to the phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving the introduction of the aniline group, the difluoromethoxy group, and the 2-methylpropyl group onto a benzene ring . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The compound likely has a planar structure due to the phenyl ring, with the aniline, difluoromethoxy, and 2-methylpropyl groups extending out from the ring . The electron-donating aniline group could potentially activate the benzene ring towards electrophilic aromatic substitution .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The aniline group might undergo reactions such as acylation or alkylation . The difluoromethoxy group could potentially be replaced by other groups through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of the aniline group might make the compound somewhat basic . The difluoromethoxy group might increase the compound’s polarity and influence its solubility .Scientific Research Applications

Phase Behavior and Applications in Liquid Systems

A study by Visak et al. (2014) reviews research related to the phase behavior of imidazolium- and phosphonium-based ionic liquids with various aliphatic and aromatic solutes, including aniline derivatives. This research is pivotal in understanding the solvent abilities of ionic liquids, which can be tailored for specific applications such as solvent extraction and the separation of target molecules from aqueous solutions. The study highlights the significance of the anion selection (bistriflamide/triflate) in affecting solubility and presents applications in creating environmentally acceptable solvents with tunable properties (Visak et al., 2014).

Applications in Solvent Extraction of Natural Products

Rapinel et al. (2020) discuss 2-methyloxolane (2-MeOx) as a bio-based solvent for extracting natural products, comparing it with traditional petroleum-based solvents like hexane. This research is part of a broader effort to replace hazardous chemicals with safer, more sustainable alternatives. While not directly involving "3-(difluoromethoxy)-N-(2-methylpropyl)aniline," this study provides context on the importance of developing and applying green chemistry principles in industrial applications (Rapinel et al., 2020).

Synthesis of Functionalized Azole Compounds

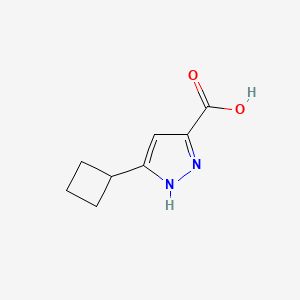

Vessally et al. (2017) review the chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds. This innovative approach leverages the reactivity of aniline derivatives to access valuable chemicals from CO2, a renewable resource. The methodology offers a new avenue for the synthesis of biologically active azole derivatives, demonstrating the versatility of aniline derivatives in organic synthesis (Vessally et al., 2017).

Environmental and Health Perspectives

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, including those related to the aniline family. The study emphasizes the environmental and health concerns associated with persistent organic pollutants and the need for effective degradation strategies. Understanding the degradation pathways of these compounds is crucial for mitigating their impact on the environment and human health (Liu & Avendaño, 2013).

Future Directions

properties

IUPAC Name |

3-(difluoromethoxy)-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-8(2)7-14-9-4-3-5-10(6-9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDFGQZZUCVILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(difluoromethoxy)-N-(2-methylpropyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.